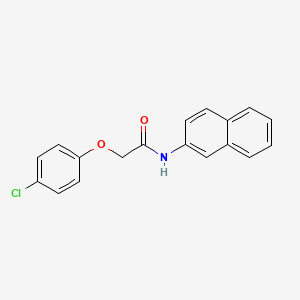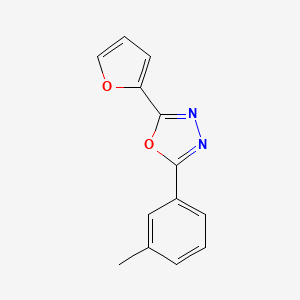
2-(4-chlorophenoxy)-N-2-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-2-naphthylacetamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Nabumetone is a prodrug that is metabolized in the liver to its active form, which inhibits the production of prostaglandins, thereby reducing inflammation and pain.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-2-naphthylacetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response by promoting vasodilation, increasing vascular permeability, and sensitizing nociceptors. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin synthesis, and the inhibition of leukotriene synthesis. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenoxy)-N-2-naphthylacetamide in lab experiments is its well-established mechanism of action and pharmacokinetics. Additionally, this compound has been shown to be effective in reducing inflammation and pain in various animal models of arthritis and other inflammatory conditions. However, one limitation of using this compound in lab experiments is its potential for toxicity, particularly at high doses.
Orientations Futures
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-2-naphthylacetamide, including:
1. Investigating its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs.
2. Studying its effects on other inflammatory mediators, such as cytokines and chemokines.
3. Investigating its potential for use in the treatment of neuroinflammatory conditions such as multiple sclerosis.
4. Developing new formulations of this compound that improve its bioavailability and reduce the potential for toxicity.
5. Investigating the role of this compound in modulating the immune response, particularly in the context of autoimmune diseases.
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. While it has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions, there are still a number of future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-2-naphthylacetamide involves the reaction of 2-naphthol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate to form this compound.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-2-naphthylacetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-6-9-17(10-7-15)22-12-18(21)20-16-8-5-13-3-1-2-4-14(13)11-16/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXNHUSXTUHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)




![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)
![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)